molecular formula C9H11NO2 B081655 2-Amino-3,5-dimethylbenzoic acid CAS No. 14438-32-5

2-Amino-3,5-dimethylbenzoic acid

Cat. No.: B081655
CAS No.: 14438-32-5
M. Wt: 165.19 g/mol
InChI Key: GIMYRAQQQBFFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Research Context of 2-Amino-3,5-dimethylbenzoic Acid

This compound, also known as 3,5-dimethylanthranilic acid, serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex molecules. researchgate.netnih.gov Its chemical reactivity, stemming from the presence of both an amino and a carboxylic acid functional group, allows for a variety of chemical transformations. This makes it a valuable precursor for creating diverse molecular scaffolds.

In the realm of medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications. For instance, it has been used in the rational design of selective inhibitors of Poly(ADP-ribose) polymerase 4 (PARP4), a target of interest in cancer research. nih.gov Furthermore, its derivatives have been synthesized and investigated for their potential as antimicrobial agents. The specific placement of the methyl groups on the aromatic ring can influence the biological activity and physical properties of the resulting compounds, a key area of investigation in structure-activity relationship (SAR) studies. pharmacy180.com

Beyond pharmaceuticals, this compound and its derivatives have found utility in other scientific domains. For example, it has been identified as a degradation metabolite of certain azo dyes, highlighting its relevance in environmental science and bioremediation studies. The study of such degradation pathways is crucial for developing strategies to mitigate the environmental impact of industrial dyes.

Historical Perspective of Anthranilic Acid Derivatives in Chemical Sciences

The study of anthranilic acid and its derivatives has a rich history deeply rooted in the development of synthetic chemistry and medicinal chemistry. Anthranilic acid itself is a key biosynthetic precursor to the amino acid tryptophan. ijpsjournal.com Historically, the structural framework of anthranilic acid has been recognized as a "privileged scaffold" in drug discovery. This means that this core structure is capable of binding to a variety of biological targets, leading to a wide range of pharmacological activities. ijpsjournal.com

The classic application of anthranilic acid derivatives in medicinal chemistry is exemplified by the fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs). pharmacy180.com The development of these drugs demonstrated that N-aryl substitution of anthranilic acid could lead to potent anti-inflammatory agents. This discovery spurred further research into how modifications of the anthranilic acid core, including the addition of substituents like methyl groups, could modulate biological activity.

Over the decades, the versatility of anthranilic acid derivatives has been continuously explored, leading to the development of compounds with a broad spectrum of biological activities, including analgesic, diuretic, and antimicrobial properties. ijpsjournal.com This historical foundation has paved the way for the investigation of more complex and specifically substituted derivatives like this compound, as researchers seek to fine-tune molecular properties for specific biological targets.

Overview of Current Research Trends and Future Directions for this compound

Current research involving this compound is multifaceted, extending from fundamental synthetic methodology to the development of novel functional molecules. A significant trend involves its use as a key building block in the synthesis of new chemical entities with potential biological activities. For example, recent studies have utilized this compound to create novel insecticidal agents, demonstrating its potential in agrochemical research. researchgate.net In these studies, the 2-amino-3,5-dimethylbenzoyl moiety is incorporated into larger molecules to explore its effect on insecticidal potency.

Another active area of research is the synthesis of novel heterocyclic compounds derived from this compound. These heterocyclic structures are of great interest in medicinal chemistry due to their prevalence in a wide range of FDA-approved drugs. The specific substitution pattern of this compound can influence the stereochemistry and electronic properties of the resulting heterocyclic systems, potentially leading to new therapeutic agents with improved selectivity and efficacy.

Looking ahead, the future of this compound in research appears promising. Its application in the development of materials science is an emerging field. The structural rigidity and potential for forming ordered assemblies make its derivatives interesting candidates for the design of novel polymers and organic materials with specific electronic or photophysical properties.

Furthermore, with the advancement of computational chemistry and high-throughput screening, a more rational and targeted design of this compound derivatives is expected. These computational tools can help predict the biological activity and properties of virtual compounds, guiding synthetic efforts towards molecules with the highest potential for success in various applications, from medicine to materials science.

Research AreaFocus of StudyPotential Application
Medicinal Chemistry Synthesis of novel PARP4 inhibitors. nih.govCancer Therapy
Development of new antimicrobial agents.Infectious Diseases
Agrochemicals Creation of new insecticidal compounds. researchgate.netCrop Protection
Environmental Science Study of azo dye degradation pathways.Bioremediation
Materials Science Design of novel polymers and organic materials.Electronics, Photonics

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMYRAQQQBFFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293534
Record name 2-Amino-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14438-32-5
Record name 14438-32-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,5-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Amino-3,5-dimethylbenzoic Acid

Traditional methods for the preparation of this compound often involve a sequence of well-understood chemical transformations. These routes, while reliable, may sometimes be limited by factors such as regioselectivity and the use of harsh reagents.

A common and foundational route to this compound begins with 3,5-dimethylbenzoic acid. sigmaaldrich.comnih.gov This process involves two key steps: nitration followed by reduction.

The initial step is the nitration of the aromatic ring of 3,5-dimethylbenzoic acid. This is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The directing effects of the carboxyl and methyl groups on the aromatic ring guide the nitro group to the ortho position relative to the carboxyl group.

Following nitration, the resulting 2-nitro-3,5-dimethylbenzoic acid is then subjected to a reduction step. This transformation of the nitro group to an amino group is a critical part of the synthesis. A variety of reducing agents can be employed for this purpose. For instance, a mixture of tin and hydrochloric acid has been historically used to reduce nitromesitylenic acid, a related compound. prepchem.com A more contemporary and efficient method involves catalytic hydrogenation. This is often carried out using a catalyst such as palladium on carbon (Pd/C) in a hydrogen atmosphere. chemicalbook.comgoogle.com This method is generally preferred due to its cleaner reaction profile and higher yields. A similar process is used in the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, where 2-nitro-3-methylbenzoic acid is hydrogenated to yield 2-amino-3-methylbenzoic acid before a subsequent chlorination step. google.com

Nitration: 3,5-Dimethylbenzoic Acid → 2-Nitro-3,5-dimethylbenzoic Acid

Reduction: 2-Nitro-3,5-dimethylbenzoic Acid → this compound

This two-step approach remains a fundamental and widely practiced method for the synthesis of this and related aminobenzoic acids.

Ortho-selective amination of arene carboxylic acids presents a more direct approach to synthesizing ortho-aminobenzoic acid derivatives. This strategy aims to introduce the amino group directly at the position adjacent to the carboxylic acid group, thereby avoiding the nitration and reduction sequence.

Directed ortho-metalation (DoM) is a powerful technique in this regard. This method utilizes the directing ability of the carboxylate group to deprotonate the ortho position selectively. By treating an unprotected benzoic acid with a strong base like s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, deprotonation occurs exclusively at the ortho position to the carboxylate. organic-chemistry.org The resulting ortho-lithiated species can then, in principle, be reacted with an electrophilic aminating agent to introduce the amino group.

While direct amination of the lithiated intermediate can be challenging, this methodology provides a regioselective pathway to functionalize the ortho position of benzoic acids, which is a key step in forming compounds structurally similar to this compound. This highlights the potential of the carboxylic acid group as a powerful directing group in synthetic strategies, offering an alternative to more traditional methods. organic-chemistry.org

Novel and Green Synthesis Approaches

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods in chemistry. This trend has also impacted the synthesis of this compound and its derivatives, with a focus on one-pot reactions and the use of greener reagents and conditions.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resource efficiency, and waste reduction. While a specific one-pot synthesis for this compound is not prominently detailed in the provided search results, the synthesis of its derivatives showcases the application of this strategy.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to using less toxic reagents, milder reaction conditions, and more sustainable catalysts.

The use of catalytic hydrogenation with Pd/C, as mentioned in the established routes, is already a step towards a greener process compared to using stoichiometric metal reductants like tin. prepchem.comchemicalbook.com Further improvements could involve using water as a solvent, which is a key aspect of green chemistry.

Mechanistic Investigations of this compound Formation

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. For the formation of this compound, the mechanisms of the key reaction steps, nitration and reduction, are well-established.

The nitration of 3,5-dimethylbenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, acts as the electrophile. The electron-donating methyl groups and the electron-withdrawing, meta-directing carboxyl group on the benzene (B151609) ring influence the position of the incoming nitro group. The ortho-position to the carboxyl group and para to one of the methyl groups becomes the most favorable site for electrophilic attack.

The subsequent reduction of the nitro group to an amine can proceed through different pathways depending on the reducing agent. In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of the catalyst (e.g., Pd/C) along with hydrogen. The reaction involves the stepwise reduction of the nitro group, likely through nitroso and hydroxylamine (B1172632) intermediates, to finally yield the amino group.

While specific mechanistic studies for the direct synthesis of this compound are not extensively covered in the search results, the synthesis and characterization of related compounds, such as 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid, have been investigated using computational methods. nih.gov These studies provide insights into the molecular geometry, electronic properties, and reactivity of such molecules, which can be valuable for understanding the formation and properties of this compound.

Exploration of Reaction Intermediates

The synthesis of this compound logically proceeds through key intermediates derived from commercially available precursors like mesitylene (B46885) (1,3,5-trimethylbenzene) or 3,5-dimethylbenzoic acid. A plausible and widely referenced pathway for analogous aminobenzoic acids involves the nitration of a benzoic acid precursor followed by the reduction of the nitro group.

Following this logic, the synthesis would initiate with the oxidation of one methyl group of mesitylene to form 3,5-dimethylbenzoic acid. Subsequently, electrophilic nitration of 3,5-dimethylbenzoic acid would yield the critical intermediate, 2-nitro-3,5-dimethylbenzoic acid . The directing effects of the carboxylic acid group (meta-directing) and the two methyl groups (ortho-, para-directing) favor the introduction of the nitro group at the C2 position. This intermediate is pivotal, as its subsequent reduction leads to the final product.

A similar pathway is documented for the synthesis of related compounds. For instance, the preparation of 2-amino-3-methyl-5-chlorobenzoic acid starts with m-toluic acid, which is nitrated to give 2-nitro-3-methylbenzoic acid. acs.org This nitro-substituted compound serves as the direct precursor to the amino-substituted version through a reduction step. acs.org The industrial synthesis of anthranilic acid itself often involves the Hofmann rearrangement of phthalimide, which proceeds through an isocyanate intermediate. However, for substituted anthranilic acids like the one , the nitration-reduction route is more common.

Plausible Synthetic Intermediates:

3,5-Dimethylbenzoic Acid: Formed by the selective oxidation of mesitylene.

2-Nitro-3,5-dimethylbenzoic Acid: The key intermediate formed via nitration of 3,5-dimethylbenzoic acid.

Kinetic and Thermodynamic Studies of Synthesis

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in public literature, valuable insights can be drawn from studies on analogous reactions, particularly the nitration of benzoic acid derivatives and the thermodynamics of the parent compounds.

Kinetic Aspects: The rate-determining step in the common synthetic route is typically the electrophilic nitration of the benzoic acid ring. Kinetic studies on the nitration of methyl benzoate (B1203000) and m-nitrobenzoic acid in mixed acids (HNO₃/H₂SO₄) reveal that the reaction is complex and highly dependent on temperature and the acidity of the medium. acs.orgresearchgate.net The reaction to form the active electrophile, the nitronium ion (NO₂⁺), from nitric acid and sulfuric acid is rapid. youtube.com The subsequent attack by the aromatic ring is the slower, rate-limiting step. For benzoic acid, the presence of the electron-withdrawing carboxyl group deactivates the ring, making the reaction slower than the nitration of benzene itself. youtube.com Kinetic assessments performed on the nitration of methyl benzoate allow for the estimation of kinetic parameters, which are crucial for ensuring safe operating conditions and preventing runaway reactions. acs.orgacs.org

Table 1: Thermodynamic Data for Parent Compounds at 298.15 K This interactive table provides thermodynamic values for benzoic acid, a core structural component.

Compound Standard Enthalpy of Formation (ΔHᵷ°) (kJ/mol) Standard Gibbs Free Energy of Formation (ΔGᵷ°) (kJ/mol) Reference
Benzoic Acid (solid) -384.14 -245.3 cdnsciencepub.comnist.gov

Role of Catalysis in Synthesis of Related Benzoic Acid Derivatives

Catalysis is indispensable in the efficient and selective synthesis of this compound and its precursors. Different catalysts are employed for the key steps of oxidation, C-H functionalization, and reduction.

Oxidation of Precursors: The synthesis of the 3,5-dimethylbenzoic acid intermediate from mesitylene often relies on catalytic oxidation. Transition metal salts, particularly cobalt and manganese acetates, are widely used to catalyze the liquid-phase air oxidation of alkylbenzenes. vurup.sk For example, a method for producing 3,5-dimethylbenzoic acid uses a cobalt acetate (B1210297) catalyst in an acetic acid solvent, with compressed air as the oxidant. vurup.sk Another approach employs a composite catalyst system under normal pressure with oxygen. Iron-based catalysts, such as FeCl₃ in conjunction with TBHP/oxone, have also been reported for the synthesis of substituted benzoic acids from corresponding benzyl (B1604629) alcohols. cdnsciencepub.com

C-H Functionalization: Advanced catalytic methods allow for direct functionalization of C-H bonds on the benzoic acid scaffold. Rhodium(III)-catalyzed amidation and Palladium(II)-catalyzed olefination provide routes to complex derivatives by selectively activating ortho- and meta-C–H bonds, respectively. researchgate.net

Reduction of Nitro Group: The conversion of the 2-nitro-3,5-dimethylbenzoic acid intermediate to the final product is a critical reduction step. This is typically achieved through catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are highly effective for the reduction of aromatic nitro groups to amines under a hydrogen atmosphere. acs.org This method is favored for its high efficiency and clean conversion, yielding the desired amino group without affecting the carboxylic acid or the aromatic ring.

Derivatization Strategies for this compound

The structure of this compound offers two primary sites for derivatization: the carboxylic acid group and the amino group. These functional groups allow for a wide range of modifications to produce esters, amides, and more complex heterocyclic structures.

Amidation and Esterification Reactions

Amidation: The carboxylic acid function can be converted to an amide by reacting with an amine, typically after activation to a more reactive derivative like an acyl chloride. The direct reaction of a carboxylic acid with an amine forms a salt; therefore, activating agents are necessary. youtube.com A common method involves converting the benzoic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. The amino group of this compound can also be acylated to form an amide, for instance, by reacting it with an acyl chloride or anhydride.

Esterification: The carboxylic acid is readily esterified under acidic conditions with an alcohol (Fischer esterification). Alternatively, the reaction of the corresponding acyl chloride with an alcohol provides a high-yield route to esters. Recent methods also describe the direct esterification of amides using dimethyl sulfate, which could be applied to amide derivatives of the title compound. chemeo.com

Table 2: Examples of Derivatization Reactions This interactive table outlines common methods for amidation and esterification.

Reaction Type Reagents Functional Group Targeted Product Type Reference

Halogenation and Nitration at Unsubstituted Positions

The remaining unsubstituted positions on the aromatic ring (C4 and C6) are susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the combined directing effects of the existing substituents. The amino group is a powerful activating ortho-, para-director, while the methyl groups are weakly activating ortho-, para-directors. The carboxylic acid group is a deactivating meta-director. The dominant directing influence comes from the amino group, which strongly favors substitution at the C4 and C6 positions (ortho and para to the amino group, respectively).

Halogenation: Chlorination or bromination can be achieved using various reagents. A method for the chlorination of the closely related 2-amino-3-methylbenzoic acid uses cyanuric chloride as the chlorinating agent to install a chlorine atom at the C5 position (para to the amino group). acs.org Other common halogenating agents include N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), often used for their milder reaction conditions and higher selectivity. researchgate.net

Nitration: Further nitration of this compound would require careful control of reaction conditions to prevent oxidation of the amino group. Typically, a mixture of nitric acid and sulfuric acid is used. Due to the strong activating effect of the amino group, nitration is expected to occur at the C4 or C6 position. youtube.com

Formation of Azo Compounds and Other Heterocyclic Linkages

Azo Compounds: The primary aromatic amino group is a key functional handle for synthesizing azo dyes. This is achieved through a two-step process: diazotization followed by azo coupling. cdnsciencepub.com The amino group is first converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). This highly reactive diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, to form a stable azo compound (Ar-N=N-Ar'). cdnsciencepub.com The synthesis of an azo dye from a substituted aminobenzoic acid derivative has been demonstrated, highlighting this potential application. acs.org

Spectroscopic and Advanced Characterization Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the quantized vibrational states of a molecule. The resulting spectra are unique molecular fingerprints, revealing information about functional groups, bond strengths, and molecular symmetry.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The analysis of 2-Amino-3,5-dimethylbenzoic acid by FT-IR reveals characteristic absorption bands corresponding to its distinct functional groups. Due to the presence of both an amino (-NH₂) group and a carboxylic acid (-COOH) group, the molecule can exist in a zwitterionic form in the solid state, leading to complex vibrational spectra influenced by strong intermolecular hydrogen bonding.

Key vibrational modes for aminobenzoic acids are well-established. The N-H stretching vibrations of the amino group typically appear in the 3300-3500 cm⁻¹ region. researchgate.net The carboxylic acid O-H stretch is characterized by a very broad absorption band over a wide range, often centered around 3000 cm⁻¹, due to extensive hydrogen bonding. The carbonyl (C=O) stretching vibration is a strong, prominent band typically found between 1680 and 1710 cm⁻¹ for the carboxylic acid dimer, while the C-N stretching vibration appears in the 1250-1350 cm⁻¹ range. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

For this compound, specific assignments can be inferred from studies on similar molecules. The presence of electron-donating amino and methyl groups, along with the electron-withdrawing carboxylic acid group, influences the electronic distribution and thus the vibrational frequencies of the benzene (B151609) ring.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound (Expected Ranges based on Analogous Compounds)

Wavenumber Range (cm⁻¹)AssignmentVibrational Mode
3400 - 3500N-H Asymmetric StretchStretching
3300 - 3400N-H Symmetric StretchStretching
2500 - 3300O-H Stretch (Carboxylic Acid Dimer)Stretching
~3050Aromatic C-H StretchStretching
2920 - 2980Methyl C-H StretchStretching
1670 - 1700C=O Stretch (Carboxylic Acid)Stretching
1600 - 1630N-H BendBending
~1590, ~1450Aromatic C=C StretchStretching
1250 - 1350C-N StretchStretching
~920O-H Out-of-Plane Bend (Dimer)Bending

Note: The exact positions of these bands can be shifted due to the specific substitution pattern and intermolecular interactions in the solid state.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that result in a change in molecular polarizability are Raman active. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric "ring breathing" mode, a collective in-plane vibration of the carbon atoms of the ring, typically gives rise to a strong Raman band. Studies on similar molecules like 2-amino-5-bromobenzoic acid show that vibrational assignments can be effectively supported by Density Functional Theory (DFT) calculations. indexcopernicus.com The C-H stretching vibrations of the methyl groups and the aromatic ring, as well as the C=O and C-N stretching modes, are also observable in the Raman spectrum. nih.gov The symmetric stretching of the nitro group in 4-methyl-3-nitrobenzoic acid, for example, is found around 1354 cm⁻¹, highlighting how Raman spectroscopy can identify specific functional group vibrations. libretexts.org

The vibrational frequencies observed in the FT-IR and Raman spectra of this compound are intrinsically linked to its detailed molecular structure and the non-covalent interactions it forms. The position and shape of the O-H and N-H stretching bands are highly sensitive to hydrogen bonding. In the solid state, aminobenzoic acids often form hydrogen-bonded dimers through their carboxylic acid groups. nih.gov Furthermore, the amino group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, leading to a complex three-dimensional hydrogen-bonding network.

These interactions cause a red-shift (a shift to lower wavenumbers) and broadening of the O-H and N-H stretching bands. For instance, the movement of the ν(NH₂) band to lower wavenumbers can indicate the participation of the amino group in coordination or strong hydrogen bonding. researchgate.net The frequency of the C=O stretching vibration is also diagnostic of the environment; dimerization and hydrogen bonding typically lower its frequency compared to the free monomer. libretexts.org Computational studies on related molecules have shown that different conformers can have distinct vibrational spectra, allowing for the identification of the most stable structure by comparing experimental and calculated frequencies. indexcopernicus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of this compound, the number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) provide a map of the proton environments.

Aromatic Protons: The benzene ring has two non-equivalent aromatic protons. One proton is at position 4 (between the two methyl groups) and the other is at position 6 (adjacent to the carboxylic acid). These will appear as two distinct signals, likely singlets or very finely split doublets, in the aromatic region (typically δ 6.5-8.0 ppm). mdpi.com

Amino Protons: The protons of the -NH₂ group will appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is often found in the δ 3.5-5.0 ppm range.

Carboxylic Acid Proton: The acidic proton of the -COOH group is typically a broad singlet that appears far downfield, often above δ 10-13 ppm, due to strong deshielding and hydrogen bonding.

Methyl Protons: There are two distinct methyl groups at positions 3 and 5. These are in different chemical environments and will therefore produce two separate singlets. Their chemical shifts would likely be in the δ 2.0-2.5 ppm range, characteristic of methyl groups attached to an aromatic ring. mdpi.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) (Predicted)MultiplicityNumber of ProtonsAssignment
> 10.0Broad Singlet1H-COOH
6.5 - 8.0Singlet / Fine Doublet1HAromatic H (C4-H)
6.5 - 8.0Singlet / Fine Doublet1HAromatic H (C6-H)
3.5 - 5.0Broad Singlet2H-NH₂
2.0 - 2.5Singlet3H-CH₃ (at C3)
2.0 - 2.5Singlet3H-CH₃ (at C5)

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, which lacks molecular symmetry through the plane of the ring, all nine carbon atoms are chemically non-equivalent and should produce nine distinct signals.

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) is the most deshielded and will appear at the lowest field, typically in the δ 165-175 ppm range.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts between δ 110-150 ppm. The carbons directly attached to substituents (C1, C2, C3, C5) will have their shifts influenced by those groups. For example, the carbon bearing the amino group (C2) will be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the carboxylic acid (C1) will be shifted downfield.

Methyl Carbons: The two methyl carbons will appear at the highest field (most shielded), typically in the δ 15-25 ppm region.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) (Predicted)Assignment
165 - 175-COOH
110 - 1506x Aromatic Carbons (C1, C2, C3, C4, C5, C6)
15 - 25-CH₃ (at C3)
15 - 25-CH₃ (at C5)

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, providing further confirmation of its structure. The monoisotopic mass of this compound is 165.07898 Da. uni.lu In a typical mass spectrum, a prominent molecular ion peak (M+) would be observed at m/z 165. uni.lu

The fragmentation of aromatic carboxylic acids in MS often involves characteristic losses. miamioh.edu For this compound, key fragmentation pathways could include:

Loss of a hydroxyl radical (-OH): This would result in a fragment ion at m/z 148 (M-17).

Loss of water (-H₂O): This can occur, particularly in ortho-substituted benzoic acids, leading to a fragment at m/z 147 (M-18). miamioh.edu

Decarboxylation (-COOH): The loss of the carboxylic acid group would produce a fragment at m/z 120.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the parent molecule and its fragments, further solidifying the structural assignment. Predicted collision cross-section (CCS) values for various adducts of this compound have also been calculated, providing additional data for its identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z (mass to charge ratio) Predicted CCS (Ų)
[M+H]⁺ 166.08626 133.3
[M+Na]⁺ 188.06820 142.3
[M-H]⁻ 164.07170 136.2
[M+NH₄]⁺ 183.11280 153.4
[M+K]⁺ 204.04214 140.1
[M+H-H₂O]⁺ 148.07624 128.2

Data sourced from PubChemLite. uni.lu

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms in the solid state, providing definitive information about the molecular geometry and intermolecular interactions of this compound.

Single-crystal X-ray diffraction (SCXRD) provides the most precise and detailed structural information. units.it By analyzing the diffraction pattern of a single crystal, the exact bond lengths, bond angles, and torsion angles within the molecule can be determined. units.it For this compound, SCXRD would reveal the planarity of the benzene ring and the orientation of the amino, carboxylic acid, and methyl groups.

A critical aspect of SCXRD analysis is the characterization of intermolecular interactions, such as hydrogen bonding. nih.gov In the crystal lattice of this compound, it is expected that the amino group (a hydrogen bond donor) and the carboxylic acid group (both a donor and an acceptor) will participate in a network of hydrogen bonds. These interactions play a crucial role in the packing of the molecules in the crystal. mdpi.com The study of these interactions is fundamental to understanding the physical properties of the solid material. nih.gov

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. units.it It is particularly useful for identifying the crystalline phase of a compound and for detecting the presence of different polymorphic forms. units.it Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties.

The PXRD pattern of this compound serves as a unique "fingerprint" for its crystalline form. units.it The positions and intensities of the diffraction peaks are characteristic of the unit cell dimensions and the arrangement of molecules within the crystal lattice. By comparing the experimental PXRD pattern with simulated patterns derived from single-crystal data, the phase purity of a bulk sample can be confirmed. mdpi.com Furthermore, variable-temperature PXRD can be used to study phase transitions and the thermal stability of the crystalline structure. units.it

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Amino-3,5-dimethylbenzoic acid. Through methods like Density Functional Theory and Ab Initio calculations, it is possible to model its molecular orbitals, predict thermochemical properties, and determine key structural and reactivity parameters. While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to very similar analogues like 2-amino-3,5-dibromobenzoic acid (2A35Br) and 2-amino-3,5-diiodobenzoic acid (2A35I), providing a strong basis for understanding its behavior. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure and reactivity of molecules by calculating the electron density. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies, often paired with basis sets like 6-311G(d,p) to provide a robust description of the molecule's orbitals. nih.govnih.gov

For aromatic systems like this compound, DFT calculations can elucidate how the substituent groups—the amino (-NH2), carboxylic acid (-COOH), and two methyl (-CH3) groups—influence the electron distribution across the benzene (B151609) ring. These calculations are crucial for understanding the molecule's stability, spectroscopic properties, and sites of potential chemical reactions.

Ab initio molecular orbital calculations are based on first principles of quantum mechanics, without reliance on experimental data for parameterization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate thermochemical properties. For a molecule like this compound, these calculations can determine standard thermodynamic parameters.

Table 1: Calculated Thermodynamic Parameters Note: The following data is for the analogous compound 2-amino-3,5-diiodobenzoic acid (2A35I) calculated at the B3LYP/6-311++G(d,p) level, serving as an illustrative example.

ParameterValue
Enthalpy (H)-499.78 Hartrees
Gibbs Free Energy (G)-499.84 Hartrees
Entropy (S)118.66 cal/mol·K

This data, derived from a study on a similar molecule, showcases the type of thermochemical information that can be obtained through ab initio and DFT calculations. nih.gov

Computational methods are used to predict the optimized geometry of a molecule, including its bond lengths, bond angles, and dihedral angles. These calculations also yield the total energy of the molecule, providing a measure of its stability. nih.gov

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

Table 2: Calculated Geometrical and Electronic Parameters Note: The following data is for the analogous compound 2-amino-3,5-dibromobenzoic acid (2A35Br) and serves as an illustrative example of typical computational outputs. nih.gov

ParameterCalculated Value
Selected Bond Lengths (Å)
C1-C21.41
C3-C41.39
C-O (Carboxyl)1.37
C=O (Carboxyl)1.21
**Selected Bond Angles (°) **
C2-C1-C6119.5
C1-C2-N122.1
FMO Energies (eV)
HOMO Energy-6.25 eV
LUMO Energy-2.11 eV
HOMO-LUMO Gap (ΔE) 4.14 eV

Molecular Dynamics Simulations for Conformational Analysis and Behavior in Solution

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and interactions with solvent molecules.

For this compound, MD simulations can reveal its conformational landscape, showing how the carboxylic acid and amino groups might rotate and interact with each other and with surrounding solvent molecules like water. This is particularly important for understanding its behavior in a biological or solution-phase environment, where such interactions govern solubility, transport, and binding to other molecules. These simulations can help identify the most stable conformations and the energy barriers between them.

Molecular Electrostatic Potential (MEP) Maps and Fukui Indices

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored based on the electrostatic potential: red regions indicate a negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate a positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials. For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the carboxyl group and a positive potential near the amino group's hydrogen atoms. nih.gov

Fukui indices provide a more quantitative measure of local reactivity at specific atomic sites. They are derived from changes in electron density when an electron is added to or removed from the molecule. These indices help to pinpoint the exact atoms most likely to participate in electrophilic or nucleophilic reactions, complementing the qualitative picture provided by the MEP map. nih.gov

Natural Bond Orbital (NBO) Analysis

In this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pair electrons on the amino nitrogen or carboxyl oxygen atoms and the antibonding orbitals of the benzene ring. These interactions are crucial for understanding the electronic communication between the substituent groups and the aromatic system.

Table 3: Significant NBO Interactions Note: The following data is for the analogous compound 2-amino-3,5-diiodobenzoic acid (2A35I) and serves as an illustrative example of key donor-acceptor interactions. nih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N7π* (C1-C6)51.25
LP (2) O10π* (C8-O9)30.15
π (C1-C6)π* (C2-C3)22.14
π (C4-C5)π* (C2-C3)18.50

This table highlights strong delocalization from the nitrogen lone pair (LP) into the ring's antibonding orbitals and within the carboxyl group, which are key stabilizing factors. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Theoretical predictions of the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic and photonic applications. These studies often employ quantum chemical calculations to determine parameters such as polarizability and hyperpolarizability, which indicate a molecule's potential for NLO activity.

However, a comprehensive search of scientific literature did not yield specific studies that have computationally predicted the NLO properties of this compound. While the NLO properties of other organic acids and their derivatives have been investigated, indicating a general interest in this class of compounds for NLO applications, specific data for this compound is not present in the available search results. researchgate.netscielo.org.mxjmcs.org.mx

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand the interaction between a ligand and its target protein.

There is a notable absence of specific molecular docking studies for this compound in the accessible research. Studies on other benzoic acid derivatives have shown their potential to interact with various biological targets, including enzymes like carbonic anhydrase and the main protease of SARS-CoV-2. scielo.brnih.govscielo.br These investigations highlight the utility of the benzoic acid scaffold in molecular recognition. However, without specific docking studies on this compound, its potential interactions with biological targets remain purely speculative. nih.govbiointerfaceresearch.com

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks in Crystalline Solids

The molecular structure of 2-Amino-3,5-dimethylbenzoic acid, featuring both a carboxylic acid group and an amino group, suggests a high potential for the formation of robust hydrogen-bonding networks in the solid state. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the amino group provides two donor sites. This functionality allows for the creation of diverse and stable supramolecular assemblies. In a related context, the compound has been studied as a ligand where it forms hydrogen bonds and salt bridge contacts within the active site of enzymes. rcsb.org

Co-crystallization Strategies with this compound

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. The presence of both acidic (carboxyl) and basic (amino) functional groups in this compound makes it a prime candidate for forming co-crystals with a variety of co-formers.

Despite this potential, specific studies detailing co-crystallization strategies involving this compound are not prevalent in the existing literature. General principles suggest that suitable co-formers could include other carboxylic acids, amides, or other molecules with complementary hydrogen bonding sites. The formation of co-crystals would depend on the relative acidity and basicity (pKa values) of the components and their ability to form stable supramolecular synthons.

Design of Supramolecular Synthons Involving this compound

Supramolecular synthons are robust and predictable patterns of intermolecular interactions. For this compound, the primary synthons would likely involve the carboxylic acid and amino groups. Potential synthons include the acid-acid homosynthon (forming a dimer) and the acid-amine heterosynthon.

The design and prediction of these synthons are central to crystal engineering. However, without experimental crystal structure data for this compound or its co-crystals, the preferred and most stable synthons for this particular molecule cannot be definitively identified.

Polymorphism and its Impact on Material Properties

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability.

There is currently no specific information available in the scientific literature regarding the existence of polymorphs for this compound. The investigation of polymorphism would require systematic screening of crystallization conditions, which has not been reported for this compound. The physical form of the commercially available product is described as crystals, powder, or crystalline powder. thermofisher.com

Advanced Applications and Research Horizons

Precursor in Heterocyclic Compound Synthesis

2-Amino-3,5-dimethylbenzoic acid and its derivatives are important precursors in the synthesis of a variety of heterocyclic compounds. The amino and carboxyl groups can participate in cyclization reactions to form fused ring systems, which are common scaffolds in medicinally important molecules.

One significant application is in the synthesis of quinazolinones. nih.govresearchgate.netgoogle.com Quinazolinone derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. nih.gov The synthesis often involves the condensation of N-acylanthranilic acids with primary amines. nih.govgoogle.com For instance, 3,5-dimethyl-N-(acetyl)-anthranilic acid, a derivative of the title compound, is a potential starting material for such syntheses. google.com Furthermore, amino acids have been utilized as starting materials for the creation of more complex fused heterocyclic systems like triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov These syntheses highlight the versatility of aminobenzoic acid derivatives in constructing diverse and complex molecular architectures. nih.gov

Synthesis of Metal-Organic Frameworks (MOFs) Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. Amino-functionalized benzoic acids are particularly useful as ligands because the amino group can be used for post-synthetic modification or to introduce basic sites into the framework, enhancing properties like selective CO2 adsorption. rsc.orgekb.eg

While direct use of this compound as a primary ligand in widely reported MOFs is not extensively documented, the principle is well-established with similar molecules like 2-aminoterephthalic acid. rsc.orgekb.eg This linker has been used to synthesize novel amino-functionalized MOFs with various metal centers, including Mg, Co, and Sr. rsc.org These materials exhibit interesting properties, such as high selectivity for CO2 over N2. rsc.org Amino acids, in general, are considered ideal ligands for creating biocompatible MOFs (bio-MOFs) due to their biological origin and multiple coordination sites. nih.gov The structure of this compound, being an amino acid derivative, makes it a promising candidate for designing new functional MOF materials. nih.govtcichemicals.com

Development of Azo Dyes and Ligands for Metal Complexes

Azo dyes represent the largest class of industrial dyes and are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). nih.govcuhk.edu.hk The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. nih.govunb.ca this compound, with its primary amino group, can be readily diazotized and used to produce a variety of azo dyes.

These azo dyes are not just colorants; the presence of the carboxylic acid group and the azo linkage makes them excellent chelating ligands for metal ions. asianpubs.orgresearchcommons.org For example, azo dye ligands derived from substituted aminobenzoic acids have been used to synthesize complexes with transition metals like Ni(II), Cu(II), and Zn(II). asianpubs.org The resulting metal complexes often exhibit distinct spectral and electronic properties compared to the free ligand, indicating coordination. asianpubs.orgresearchgate.net The coordination typically involves the nitrogen atom of the azo group and the oxygen atom of the deprotonated carboxylic acid group, forming stable chelate rings. researchcommons.org

Ligand Design in Catalysis and Coordination Chemistry

The ability of this compound to act as a ligand for metal ions is central to its application in coordination chemistry and catalysis. researchgate.netchesci.com The molecule can coordinate to metal centers through the nitrogen of the amino group and the oxygen of the carboxylate group, acting as a bidentate ligand. researchgate.net This chelation can lead to the formation of stable, well-defined metal complexes with specific geometries. researchgate.netmdpi.com

Metal Complex Formation and Structural Characterization

The reaction of aminobenzoic acids or their derivatives with various metal salts yields metal complexes of different stoichiometries and geometries. researchgate.net For instance, complexes of m-aminobenzoic acid with metals such as Cu(II), Co(II), and Ni(II) have been synthesized and characterized. researchgate.net The structural characterization of these complexes is typically performed using a combination of analytical and spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=O and N-H bonds upon complexation provide evidence of bonding. asianpubs.orgresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. Shifts in the absorption bands of the ligand upon complexation are also observed. researchgate.net

Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in the complex, which in turn helps to deduce the geometry (e.g., octahedral vs. tetrahedral). researchgate.net

Catalytic Activity of this compound-Derived Complexes

Transition metal complexes derived from amino acids and related ligands have shown significant promise as catalysts in a variety of organic transformations. mdpi.comresearchgate.net The ligand framework can be tuned to influence the steric and electronic environment of the metal center, thereby controlling the catalytic activity and selectivity.

Complexes derived from ligands similar to this compound have been investigated for their catalytic prowess. For example, manganese(III) complexes supported by Schiff-base ligands have been shown to be effective catalysts for the aerobic oxidation of various substrates, including phenols and styrenes. nih.gov The mechanism often involves the formation of a complex-substrate intermediate, followed by an electron transfer step. nih.gov Furthermore, transition metal complexes incorporating amino acid-based ligands are widely explored in asymmetric catalysis, where the chirality of the ligand is transferred to the product, leading to high enantiomeric excess. mdpi.com

Materials Science Applications

The applications of this compound and its derivatives extend into the broader field of materials science. As discussed, its role as a linker in the synthesis of Metal-Organic Frameworks (MOFs) is a prime example. rsc.orgekb.eg These porous materials have potential applications in gas storage, separation, and catalysis. ekb.eg

The development of novel azo dyes from this precursor also contributes to materials science, particularly in the area of functional dyes and pigments. nih.gov Moreover, related compounds like 3,5-dimethylbenzoic acid are used as intermediates in the synthesis of materials such as fire retardants and liquid crystal materials, suggesting that this compound could be a valuable component in the design of new functional polymers and organic materials. google.com

Use in Polymer and Other Material Synthesis

As a derivative of amino acids, this compound holds potential as a monomer or building block in the synthesis of specialized polymers. Its primary documented use is in peptide synthesis, where it can be incorporated into peptide chains through solution-phase synthesis methods. chemicalbook.com The development of novel poly(amino acids) is a significant area of biomaterials research, offering alternatives to traditional synthesis routes that may involve toxic reagents. whiterose.ac.uk The creation of polymers from amino acid-based monomers is explored for applications such as stimuli-responsive drug delivery systems. whiterose.ac.uk

While direct, large-scale polymerization of this compound is not widely documented, the utility of the related compound, 3,5-dimethylbenzoic acid, in material science is established. google.comgoogle.comsigmaaldrich.comsigmaaldrich.comprepchem.comhmdb.canih.gov For instance, 3,5-dimethylbenzoic acid serves as a precursor in the synthesis of fire retardants and as an additive to enhance the hardening speed of polyurethanes. google.com This suggests that the core dimethylbenzoic acid structure is valuable for imparting specific properties to materials.

Development of Optical Materials

The field of nonlinear optics (NLO) often utilizes organic crystalline materials. nih.gov Specific research into the optical properties of this compound is not prominent in published literature. However, studies on related benzoate (B1203000) derivatives indicate the potential for this class of compounds in optical applications. For example, complex dibenzoate derivative crystals have been shown to exhibit second and third-order nonlinear optical properties, which are crucial for applications like second-harmonic generation. nih.gov The molecular structure and crystal packing of such organic compounds are key to their optical performance. nih.gov Further research would be required to determine if this compound can form noncentrosymmetric crystals and exhibit useful optical characteristics.

Analytical Chemistry Applications

The precise analysis of this compound is critical for its quality control and for its use in further research and synthesis. Analytical methods are primarily centered around chromatography and mass spectrometry.

Chromatographic Method Development (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. thermofisher.com The development of a robust HPLC method involves optimizing several parameters to achieve good separation, sharp peaks, and accurate quantification. For aminobenzoic acids and their derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed.

Method development for similar compounds provides insight into the likely conditions for analyzing this compound. researchgate.netresearchgate.netnih.govekb.eghelixchrom.com Key considerations include the choice of a stationary phase (column), mobile phase composition, and detector wavelength.

Interactive Table: Typical HPLC Parameters for Benzoic Acid Derivatives

ParameterTypical ConditionsRationale/Comments
Column C18 (e.g., ODS-3V, Zorbax SB-Aq)The C18 stationary phase is hydrophobic and provides good retention for the aromatic ring. researchgate.netekb.eg
Mobile Phase Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate, acetate (B1210297), or formate)The organic solvent (acetonitrile/methanol) controls the retention time, while the buffer controls the pH, which affects the ionization state of the amino and carboxyl groups. researchgate.netresearchgate.nethelixchrom.com
pH Acidic to neutral (e.g., pH 3.5 to 7.0)pH control is crucial for consistent retention and peak shape of zwitterionic compounds like amino acids. researchgate.netresearchgate.net
Flow Rate 0.6 - 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency. researchgate.netresearchgate.net
Detection UV at ~220-290 nmThe benzene (B151609) ring provides strong UV absorbance, allowing for sensitive detection. The exact wavelength is chosen to maximize the signal for the analyte. researchgate.netresearchgate.net

Gas Chromatography (GC) may also be a viable technique, as demonstrated for the related compound 3-(Dimethylamino)benzoic acid. vwr.com However, it would likely require derivatization of the polar carboxyl and amino groups to increase volatility for GC analysis.

Mass Spectrometry Compatibility and Enhancement

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of this compound. bldpharm.com Electrospray ionization (ESI) is a common ionization technique for polar molecules like amino acids, and it can be operated in both positive and negative ion modes. nih.gov

In positive ion mode (ESI+), the molecule is typically detected as the protonated species [M+H]⁺. In negative ion mode (ESI-), it is detected as the deprotonated species [M-H]⁻. Predicted mass spectrometry data for this compound highlights its expected behavior. uni.lu

Interactive Table: Predicted Mass-to-Charge (m/z) Ratios for this compound Adducts

AdductIon FormulaPredicted m/z
[M+H]⁺ [C₉H₁₂NO₂]⁺166.08626
[M+Na]⁺ [C₉H₁₁NNaO₂]⁺188.06820
[M-H]⁻ [C₉H₁₀NO₂]⁻164.07170
[M+K]⁺ [C₉H₁₁NKO₂]⁺204.04214
[M+H-H₂O]⁺ [C₉H₁₀N]⁺148.07624

Data sourced from PubChemLite. uni.lu

Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis. For amino acids, common fragmentation pathways include the neutral loss of water (H₂O) and carbon monoxide (CO). nih.gov The sensitivity of ESI-MS analysis can be improved by using an acidic mobile phase or through chemical derivatization, although derivatization is not always necessary. nih.govmdpi.comchromatographyonline.com

Research in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules (a "library") for high-throughput screening in drug discovery and materials science. This compound is a valuable potential building block for such libraries due to its bifunctional nature.

As a substituted anthranilic acid, it serves as an important intermediate for the synthesis of various heterocyclic scaffolds, such as indoles and quinolines, which are privileged structures in medicinal chemistry. nih.govorgsyn.org The amino group can be acylated, alkylated, or used in cyclization reactions, while the carboxylic acid group can be converted to esters, amides, or other derivatives.

The process would involve using this compound as a scaffold and reacting it with a diverse set of reactants to generate a library of compounds. For example, by reacting the amino group with a variety of carboxylic acids and the carboxyl group with a variety of amines, a matrix of different amide derivatives can be produced. These libraries can then be screened to find potent ligands for biological targets like G-protein coupled receptors. nih.gov Its utility in peptide synthesis further underscores its suitability for building libraries of small molecules and peptidomimetics. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-3,5-dimethylbenzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves alkylation and amination of benzoic acid precursors. For example, ethyl iodide and alkali-mediated alkylation of this compound yields N-diethylamino derivatives (30% yield) alongside monoethylated products and unreacted starting material . Optimization requires precise control of stoichiometry (e.g., excess alkylating agents), temperature (room temperature to 80°C), and purification via recrystallization or column chromatography. Side reactions, such as ester formation, can be minimized by adjusting pH and reaction time .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm methyl group positions (e.g., δ ~2.3 ppm for methyl protons) and amino group resonance.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C9_9H11_{11}NO2+_2^+).
  • X-ray crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding patterns, especially when comparing reactivity with analogs like 4-amino-3,5-dimethylbenzoic acid .

Advanced Research Questions

Q. Why does this compound exhibit distinct alkylation behavior compared to its 4-amino isomer, and how can this inform catalyst design?

  • Methodological Answer : The steric hindrance from the 3,5-dimethyl groups in this compound limits nucleophilic attack at the amino group, favoring esterification (e.g., ethyl ester formation in 42% yield) over N-alkylation. In contrast, the 4-amino isomer undergoes abnormal alkylation due to reduced steric effects . Computational modeling (DFT) can predict reactive sites, while transition metal catalysts (e.g., Pd or Cu) may redirect selectivity toward N-alkylation by stabilizing intermediates.

Q. How do electronic and steric effects of the 3,5-dimethyl substituents influence the compound’s acidity and potential as a ligand in coordination chemistry?

  • Methodological Answer :

  • Acidity : The methyl groups donate electron density via hyperconjugation, slightly increasing the pKa of the carboxylic acid compared to unsubstituted benzoic acid. Titration experiments (pH vs. equivalents of base) quantify this effect.
  • Ligand design : The dimethyl groups create a rigid, hydrophobic pocket, making the compound suitable for stabilizing metal complexes (e.g., Cu(II) or Zn(II)). Stability constants (log K) can be measured via potentiometric titration .

Q. What contradictions exist in reported reactivity data for this compound, and how can experimental reproducibility be improved?

  • Methodological Answer : Discrepancies in alkylation product ratios (e.g., N-ethyl vs. ester derivatives) arise from variations in solvent polarity (DMSO vs. ethanol), base strength (NaOH vs. K2_2CO3_3), and trace moisture. Reproducibility requires strict anhydrous conditions, standardized reagent purity (>98%), and detailed reporting of reaction parameters (e.g., stirring rate, inert atmosphere) .

Applications in Drug Discovery

Q. Can this compound serve as a scaffold for nonsteroidal anti-inflammatory drug (NSAID) analogs, and what structural modifications enhance bioactivity?

  • Methodological Answer : The compound’s similarity to salicylic acid derivatives suggests potential COX-2 inhibition. Modifications include:

  • Carboxylic acid bioisosteres : Replace -COOH with tetrazole or sulfonamide groups to improve bioavailability.
  • Methyl group halogenation : Introduce fluorine at the 3- or 5-position to enhance metabolic stability.
  • In vitro assays : Test cyclooxygenase inhibition (COX-1/COX-2) and compare IC50_{50} values with aspirin or ibuprofen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3,5-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.